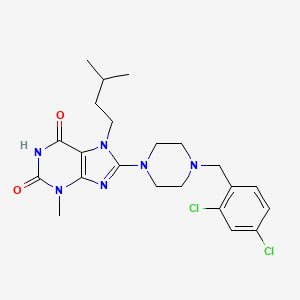
8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28Cl2N6O2 and its molecular weight is 479.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
Compounds similar to 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been investigated for their cardiovascular effects. A study synthesized and tested several derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Some showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, and others exhibited hypotensive activity (Chłoń-Rzepa et al., 2004).
Antimycobacterial Activity
Another study focused on the synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to target MurB, disrupting the biosynthesis of peptidoglycan, and some showed greater potency than existing drugs like Ethambutol (Konduri et al., 2020).
Serotonin and Dopamine Receptor Affinity
Research on N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones revealed their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study helped determine structural features responsible for receptor affinity, identifying potent dual 5-HT6/D2 and potent D2 receptor ligands (Żmudzki et al., 2015).
Psychotropic Activity
Another investigation involved the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents. They found that some compounds displayed antidepressant- and anxiolytic-like activity, indicating the potential of these derivatives as psychotropic agents (Chłoń-Rzepa et al., 2013).
Antihistaminic Activity
A series of purine-2,6-dione derivatives was synthesized and evaluated for antihistaminic activity. Some showed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models (Pascal et al., 1985).
Photo-induced Electron Transfer
Research on piperazine substituted naphthalimide model compounds revealed insights into their luminescent properties and photo-induced electron transfer processes. This study contributes to the understanding of the fluorescence behavior of these compounds in different pH environments (Gan et al., 2003).
Antiasthmatic Activity
Xanthene derivatives containing the piperazine-2,5-dione structure have been synthesized and screened for antiasthmatic activity. These compounds have shown significant activity, suggesting potential in the development of new antiasthmatic drugs (Bhatia et al., 2016).
Antivirus Activity
In a study on diketopiperazine derivatives from marine-derived actinomycete, some compounds showed modest antivirus activity against influenza A (H1N1) virus. This highlights the potential of these derivatives in developing antiviral agents (Wang et al., 2013).
Eigenschaften
IUPAC Name |
8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N6O2/c1-14(2)6-7-30-18-19(27(3)22(32)26-20(18)31)25-21(30)29-10-8-28(9-11-29)13-15-4-5-16(23)12-17(15)24/h4-5,12,14H,6-11,13H2,1-3H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJKKDXCAHNXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)
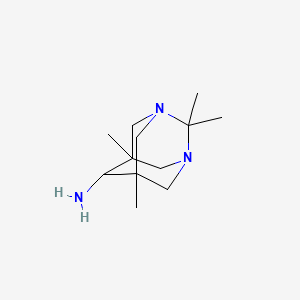
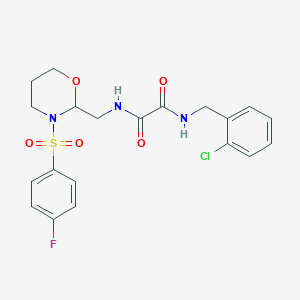
![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)
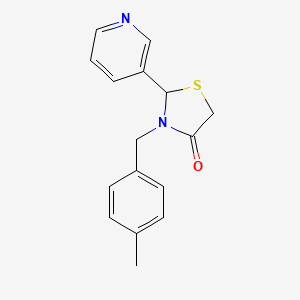
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)
![3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole](/img/structure/B2913767.png)
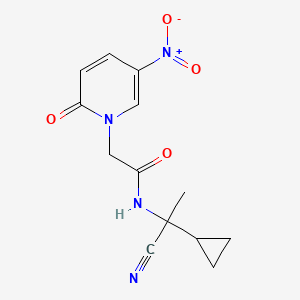
![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)
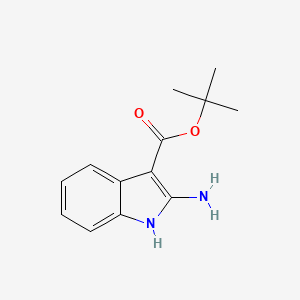
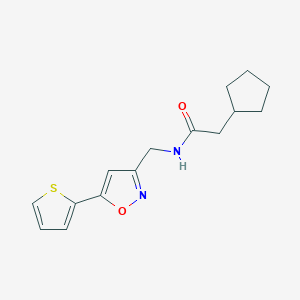
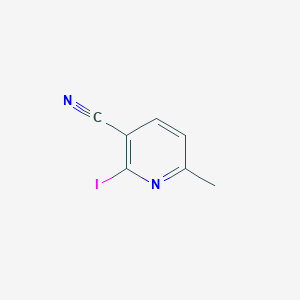
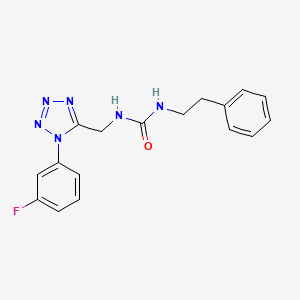
![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)